4-fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile
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Overview
Description
Preparation Methods
The synthesis of 4-fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:
Formation of the azetidine ring: This step involves the cyclization of appropriate precursors to form the azetidine ring.
Introduction of the fluoro group: Fluorination reactions are carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the benzonitrile moiety: This step involves coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow chemistry techniques to scale up the production .
Chemical Reactions Analysis
4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, often using nucleophiles like amines or thiols.
Scientific Research Applications
4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the azetidine ring may contribute to the compound’s stability and reactivity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds to 4-fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile include:
4-fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzamide: This compound has an amide group instead of a nitrile group, which can alter its reactivity and biological activity.
4-fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzaldehyde: The aldehyde group in this compound can undergo different reactions compared to the nitrile group.
4-fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzoic acid: The carboxylic acid group in this compound can participate in acid-base reactions and form salts.
These comparisons highlight the unique properties of this compound, particularly its stability and reactivity due to the presence of the nitrile group.
Properties
CAS No. |
1343584-29-1 |
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Molecular Formula |
C11H11FN2O |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
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